molecular formula C14H18N2O B2715112 1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one CAS No. 1155977-13-1

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B2715112
CAS No.: 1155977-13-1
M. Wt: 230.311
InChI Key: RDNPZMSZJDJSTB-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

The synthesis of 1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one involves several steps. One common method includes the reductive amination of 4-methyl-2-phenylpiperazine with prop-2-en-1-one. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications:

Comparison with Similar Compounds

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one can be compared with other piperazine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.

Properties

IUPAC Name

1-(4-methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-14(17)16-10-9-15(2)11-13(16)12-7-5-4-6-8-12/h3-8,13H,1,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNPZMSZJDJSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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